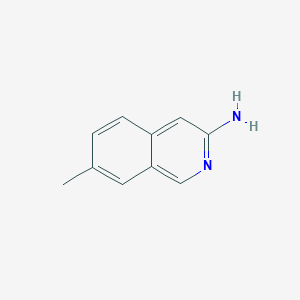

7-Methylisoquinolin-3-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10N2 |

|---|---|

Poids moléculaire |

158.20 g/mol |

Nom IUPAC |

7-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3,(H2,11,12) |

Clé InChI |

HLPQYZILVFQHCM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=CN=C(C=C2C=C1)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Methylisoquinolin 3 Amine

Classical and Contemporary Approaches for the Synthesis of Isoquinoline (B145761) Scaffolds

The isoquinoline framework is a prevalent structural motif in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several powerful methods.

Bischler-Napieralski Cyclization and its Modern Adaptations

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. This intramolecular electrophilic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent and a Lewis acid.

The classical approach often utilizes phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. However, modern adaptations have introduced milder and more efficient reagents. These include the use of triflic anhydride, which can promote the reaction at lower temperatures, and microwave-assisted synthesis, which significantly reduces reaction times. The choice of solvent and catalyst can also influence the reaction's outcome, with some protocols employing ionic liquids or solid-supported reagents to facilitate easier work-up and purification.

Pictet-Spengler Condensation and Related Reactions

The Pictet-Spengler condensation is another fundamental method for the synthesis of tetrahydroisoquinolines, which, like the products of the Bischler-Napieralski reaction, can be oxidized to form isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

The reaction is highly versatile and has been adapted for asymmetric synthesis, yielding chiral tetrahydroisoquinolines with high enantiomeric excess. These adaptations often employ chiral Brønsted acids or Lewis acids as catalysts. Related reactions, such as the Pictet-Gams reaction, provide a direct route to isoquinolines from β-hydroxy-β-arylethylamides by incorporating a dehydration step.

Pomeranz-Fritsch Cyclization and Multi-Component Strategies

The Pomeranz-Fritsch cyclization offers a direct route to the isoquinoline core from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization. A significant modification, the Schlittler-Müller modification, involves the reduction of the intermediate Schiff base, which can improve the yields for certain substrates.

More recently, multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecular scaffolds, including isoquinolines. These reactions combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants. MCRs offer advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures.

Regioselective Synthesis of 7-Methylisoquinolin-3-amine Precursors

The synthesis of specifically substituted isoquinolines like this compound requires careful control of regioselectivity. The starting materials for the classical synthetic routes described above must contain the methyl group at the appropriate position on the benzene (B151609) ring to yield the desired 7-methylisoquinoline (B1584925) product.

For instance, in a Bischler-Napieralski approach, the starting β-arylethylamine would need to be derived from a 4-methyl-substituted phenylacetic acid or a related synthon. Similarly, for a Pomeranz-Fritsch synthesis, a 4-methylbenzaldehyde (B123495) would be a required precursor. The introduction of the 3-amino group is often achieved in the later stages of the synthesis, for example, by reduction of a 3-nitroisoquinoline or through a nucleophilic aromatic substitution reaction on a 3-halo-7-methylisoquinoline.

Catalytic Strategies for the Derivatization of Isoquinolinamines

The amino group on the isoquinoline scaffold provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for various applications.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the arylation of amines, including the derivatization of aminoisoquinolines. In the context of this compound, the amino group can be coupled with a variety of aryl or heteroaryl halides or triflates to introduce new substituents at the 3-position.

C-H Functionalization Methodologies for Isoquinoline Rings

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the isoquinoline core. While specific studies on this compound are not extensively detailed in the provided results, general principles of isoquinoline C-H functionalization can be applied.

Transition-metal catalysis, particularly with rhodium(III), has emerged as a valuable tool for the direct functionalization of C-H bonds in arenes. acs.org These methods often utilize a directing group to control the regioselectivity of the reaction, leading to C-C, C-N, and C-O bond formation. acs.org For isoquinoline derivatives, the nitrogen atom within the ring can act as an endogenous directing group, although external directing groups can also be employed to achieve different selectivities.

Palladium-catalyzed C-H arylation is another prominent method. For instance, the arylation of a proline derivative has been demonstrated where a directing group controls the site of functionalization. acs.org In the context of isoquinolines, similar strategies could be envisioned to introduce aryl groups at specific positions on the carbocyclic ring of this compound.

A metal-free approach for the C-4 alkylation of isoquinolines has also been described, using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring and is tolerant of various substituents on the isoquinoline core. acs.org This method could potentially be adapted for the C-4 alkylation of this compound, providing a route to further functionalized derivatives.

Silver-Catalyzed Cyclization Approaches

Silver-catalyzed reactions offer mild and efficient pathways for the synthesis of isoquinoline and related heterocyclic structures. One notable method involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which provides a route to substituted isoquinolines. google.com This approach could be adapted to synthesize precursors for this compound.

Furthermore, silver(I) catalysts have been effectively used in the intramolecular cyclization of o-alkynylbenzaldoximes to produce isoquinoline N-oxides. researchgate.net These N-oxides can serve as versatile intermediates for further transformations. A silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has also been developed to synthesize fused triazole systems containing an isoquinoline moiety. mdpi.com

A silver-catalyzed cascade cyclization has also been developed for the synthesis of 4-aminotetrahydrocarbazole, highlighting the utility of silver catalysis in constructing complex nitrogen-containing heterocycles from simpler precursors. rsc.org

Functional Group Interconversions and Post-Synthetic Modifications on this compound Scaffold

Functional group interconversion (FGI) is a key strategy in organic synthesis, allowing for the conversion of one functional group into another. lkouniv.ac.inimperial.ac.uk This is particularly useful for modifying a core scaffold like this compound to access a variety of derivatives.

Amination Reactions and Their Scope

The amino group at the 3-position of this compound is a key functional handle for further derivatization. Direct amination of 3-haloisoquinolines using reagents like sodium amide or aqueous ammonia (B1221849) is a known method for introducing the amino group, though it can require harsh reaction conditions. rsc.org

A more modern and versatile approach is the palladium-catalyzed amination of halo-substituted isoquinolines. For example, the amination of 3-aryl halides can be achieved using a palladium acetate (B1210297) catalyst and a suitable ligand like Xantphos. This method offers a regioselective way to introduce an amino group.

Reductive amination is another powerful technique for forming amines. almerja.commasterorganicchemistry.com This involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. masterorganicchemistry.com While not a direct amination of the isoquinoline ring itself, it is a crucial method for synthesizing more complex amines starting from simpler precursors. Visible light has also been shown to facilitate a general carbonyl alkylative amination for the synthesis of tertiary amines. nih.gov

Silver-catalyzed N-N bond formation via nitrene transfer to amines presents a chemoselective method for the N-amidation of tertiary amines, forming aminimides. acs.orgresearchgate.net This reaction is tolerant of various functional groups, including olefins. acs.org

Reactions at the Isoquinoline Core (e.g., Alkylation, Halogenation)

The isoquinoline core of this compound can undergo various electrophilic substitution reactions. The electron-rich nature of the aromatic system generally favors substitution at positions 5 and 8. vulcanchem.com

Alkylation: Direct alkylation of amines can be challenging due to the potential for over-alkylation. masterorganicchemistry.comwikipedia.org However, methods for the selective N-alkylation of amines exist. wikipedia.org For the isoquinoline core, Friedel-Crafts alkylation can be used to introduce alkyl groups, though regioselectivity can be an issue. A more controlled approach involves directed C-H functionalization, as discussed previously. For instance, attempts to alkylate the methyl group of 3-methylisoquinoline (B74773) have resulted in C-4 alkylation. thieme-connect.de A metal-free C-4 alkylation of isoquinolines using vinyl ketones has also been reported. acs.org

Halogenation: Halogenation of the isoquinoline ring can be achieved using various electrophilic halogenating agents. For example, N-bromosuccinimide (NBS) can be used for bromination. The position of halogenation is influenced by the existing substituents on the ring. The presence of an activating amino group at position 3 can direct electrophiles to the C-4 position. thieme-connect.de For instance, isoquinolin-3-amine (B165114) undergoes diazo coupling at the C-4 position. thieme-connect.de

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The synthesis of chiral derivatives of this compound is an important area of research, as stereochemistry often plays a crucial role in the biological activity of molecules. While specific examples for the stereoselective synthesis of this compound derivatives were not found, general strategies for the asymmetric synthesis of isoquinolines and related amines can be considered.

One of the most important methods for the asymmetric synthesis of isoquinoline alkaloids is the Pictet-Spengler condensation. researchgate.net This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. By using a chiral aldehyde or a chiral auxiliary, it is possible to induce stereoselectivity in the newly formed stereocenter. researchgate.net

The use of chiral sulfinyl compounds as auxiliaries is another powerful strategy for stereoselective synthesis. For example, chiral N-sulfinyl imines can undergo stereoselective C-radical addition, providing a route to unnatural α-amino acids. nih.gov This methodology could potentially be adapted for the synthesis of chiral amines on the isoquinoline scaffold. Chiral sulfoxides have also been used extensively in asymmetric synthesis as auxiliaries, ligands, and catalysts. nih.gov

Furthermore, the stereoselective synthesis of ligands containing multiple chiral elements has been demonstrated, showcasing the level of control that can be achieved in modern asymmetric synthesis. uea.ac.uk Such advanced methods could be applied to construct complex, stereochemically defined derivatives of this compound.

Structure Activity Relationship Sar Studies of 7 Methylisoquinolin 3 Amine Derivatives

Analysis of Substituent Effects on Biological Activity

The biological profile of isoquinoline (B145761) derivatives can be finely tuned by the introduction of various substituents onto the core structure. Research has demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity.

For instance, in the development of allosteric inhibitors for Protein Arginine Methyltransferase 3 (PRMT3), analogs of 7-Methylisoquinolin-3-amine were synthesized and evaluated. A derivative with a 7-fluoro substituent showed potency similar to the parent compound, while the 7-methyl substituted version was approximately two-fold less potent. nih.gov This suggests that for this specific target, small, electron-withdrawing groups at the 7-position are well-tolerated, but slightly larger groups like methyl may begin to introduce unfavorable steric interactions. nih.gov

In a different series of isoquinolinones, the position of a methoxy (B1213986) group was found to be critical. plos.org Studies on N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] dergipark.org.troxazin-4-amine derivatives have also highlighted the importance of structural optimization to inhibit specific kinases and their drug-resistant mutants. nih.gov The effect of substituents can also be dramatic when considering different positions on an attached aryl ring. In a study of 3-arylisoquinolinones, compounds with meta-substituents on the aryl ring were found to be up to 700-fold more active in antiproliferative assays than their para-substituted counterparts. acs.org

The introduction of electron-withdrawing groups, such as chloro or nitro substituents, on acyl groups attached to the isoquinoline core has been shown to enhance inhibition of enzymes like acetylcholinesterase (AChE), likely due to increased electrophilicity. Conversely, bulky substituents can reduce binding affinity by sterically hindering access to the active site of a target enzyme.

| Compound/Derivative | Substituent(s) | Target/Activity | Observation | Reference(s) |

| Isoquinoline Analog | 7-Fluoro | PRMT3 Inhibition | Similar potency to parent compound. | nih.gov |

| Isoquinoline Analog | 7-Methyl | PRMT3 Inhibition | ~2-fold less potent than parent compound. | nih.gov |

| 6-Chloro-1-methylisoquinolin-3-amine Analog | 6-Fluoro | HeLa Cell Line | Reduced lipophilicity leads to lower activity (IC₅₀ = 5.8 µM) compared to the chloro analog. | |

| 6-Chloro-1-methylisoquinolin-3-amine Analog | 7-Methoxy | HeLa Cell Line | Steric hindrance leads to a significant loss of activity (IC₅₀ > 10 µM). | |

| 3-Arylisoquinolinone | meta-Fluoro on Aryl Ring | Antiproliferative | Dramatically enhanced cytotoxicity compared to para-substituted analog. | acs.org |

Positional Isomerism and its Influence on Biological Profiles

The specific placement of functional groups on the isoquinoline ring, known as positional isomerism, has a profound impact on the molecule's biological and chemical properties. solubilityofthings.com Changing the position of a substituent alters the electronic distribution, steric profile, and hydrogen-bonding capabilities of the molecule, which in turn affects its interaction with biological targets like enzymes and receptors. dergipark.org.tr

For example, comparing 4-Methylisoquinolin-5-amine with its positional isomer, 1-Methylisoquinolin-5-amine, reveals key differences. The methyl group at the 1-position modifies the electron distribution across the aromatic system differently than a methyl group at the 4-position, which can influence reactivity and receptor binding. Similarly, in a series of substituted isoquinolinones designed as melatoninergic ligands, the position of a substituted benzyloxyl group at C5, C6, or C7 dictated the potency and selectivity towards the MT2 receptor, with the order of potency being C5 > C6 > C7. plos.org This demonstrates that even on the same ring system, moving a substituent can drastically alter biological outcomes.

The influence of positional isomerism is a critical factor in drug design, as isomers of the same molecule can exhibit widely different therapeutic effects, potencies, and even mechanisms of action. solubilityofthings.com

| Compound | Key Positional Features | Impact on Properties/Activity | Reference(s) |

| 4-Methylisoquinolin-5-amine | Methyl at C4, Amine at C5 | Unique electronic and steric profile influencing receptor interactions. | |

| 1-Methylisoquinolin-5-amine | Methyl at C1, Amine at C5 | Different electron distribution compared to the 4-methyl isomer, altering reactivity. | |

| Isoquinolin-5-amine | Amine at C5 (no methyl) | Lacks the methyl group, resulting in reduced steric hindrance and altered electronic properties compared to methylated isomers. | |

| Substituted Isoquinolinone | Substituent at C5 | Highest potency for MT2 receptor binding in its series. | plos.org |

| Substituted Isoquinolinone | Substituent at C7 | Lowest potency for MT2 receptor binding in its series. | plos.org |

Elucidating the Role of the Methyl Group at Position 7 in Modulating Activity

The methyl group at the 7-position of the isoquinoline ring is not merely a passive structural element; it actively modulates the compound's properties and biological activity. Its contribution can be multifaceted, influencing solubility, steric interactions, and electronic effects.

In studies of PRMT3 inhibitors, the 7-methyl group was found to be slightly detrimental to potency compared to a smaller 7-fluoro substituent, suggesting that the size of the group at this position is a sensitive factor. nih.gov An even larger substituent at the 1-position of the isoquinoline ring resulted in a significant, 10-fold loss of potency, indicating that the region around the phenyl portion of the isoquinoline core is sterically constrained. nih.gov

However, the effect of a C7-methyl group is context-dependent. In some natural isoquinoline alkaloids, substitution at the C7 position with a methyl group has been found to have an adverse effect on anticancer activity. researchgate.net In other contexts, the 2-methyl group in related dihydroisoquinolinone structures was noted to improve solubility and stability compared to unmethylated analogs. The methyl group at C7 can also influence the regioselectivity of chemical reactions, such as directing chlorination to the 1-position.

Investigating the Significance of the Amine Group at Position 3

The amine group (-NH₂) at the 3-position is a cornerstone of the chemical reactivity and biological activity of this class of compounds. As a primary amine, it imparts basicity to the molecule and possesses a lone pair of electrons, making it a hydrogen bond donor and acceptor. wikipedia.orgchemguide.co.uk These characteristics are often essential for anchoring the molecule within the active site of a target protein.

Molecular docking studies on related isoquinoline derivatives have shown the importance of the amino group for binding to the active sites of Topoisomerase I and II through hydrogen bonds. researchgate.net The dominant reactivity of amines is their nucleophilicity, which allows them to be key points for synthetic modification. wikipedia.org For example, the amine group can undergo reactions like acylation to form amides or alkylation, providing a handle to attach other functional groups and explore the SAR of N-substituted derivatives. wikipedia.org

In the synthesis of 6-Chloro-1-methylisoquinolin-3-amine, the 3-amine group is introduced via amination of an aryl halide, a common synthetic route that highlights its role as a key functional group in building the final molecule. The ability of the amine group to be protonated to form an ammonium (B1175870) salt can also significantly increase the water solubility of a drug, which is a crucial property for administration. oit.edu Therefore, the 3-amine group is significant for both direct biological interactions and as a versatile chemical handle for creating diverse analogs.

Conformational Dynamics and Their Contribution to SAR

The biological activity of a molecule is not only determined by its 2D structure but also by its 3D shape and flexibility, known as conformational dynamics. The specific spatial arrangement of atoms can determine how well a molecule fits into a receptor's binding pocket. utdallas.edu

Computational chemistry methods, such as Density Functional Theory (DFT), are used to investigate the conformational preferences of molecules. dergipark.org.tr These studies can calculate the energies of different conformers (spatial arrangements of atoms) to predict the most stable, low-energy structure. nih.gov For example, analysis of imidazolidin-4-one (B167674) derivatives revealed several low-energy conformations, including staggered and eclipsed forms, with small energy differences between them. ethz.ch This suggests that the molecule may be flexible and can adopt different shapes, which could be influenced by its environment, such as the binding site of a protein. ethz.ch

The relative position of substituents is a critical factor affecting physicochemical properties. dergipark.org.tr For isoquinoline derivatives, the planarity of the bicyclic ring system is a key feature, but the orientation of substituents can vary. The rotation around single bonds, such as the bond connecting an aryl group to the isoquinoline core, can lead to different stable conformations. Understanding these dynamics is crucial for SAR because only specific conformations may be able to bind effectively to a biological target.

Design Principles for Novel Analogs Based on SAR Insights

The collective findings from SAR studies provide a set of guiding principles for the rational design of new, potentially more potent and selective analogs based on the this compound scaffold.

Optimize Substituents at Key Positions: The 7-position appears sensitive to steric bulk; small, potentially electron-withdrawing groups may be optimal for certain targets. nih.gov For derivatives with an attached aryl ring, meta-substitution has been shown to be dramatically more effective than para-substitution for antiproliferative activity, suggesting a key design strategy. acs.org

Leverage the 3-Amine Group: The amine at C3 is a critical interaction point, likely through hydrogen bonding, and should be retained. researchgate.net It also serves as a prime location for synthetic elaboration to explore N-substituted analogs and improve properties like solubility.

Respect Steric Constraints: SAR data indicates that certain regions of the isoquinoline scaffold are sterically hindered. For example, bulky groups at the 1-position can lead to a significant loss of activity, indicating this space is likely occupied in the target's binding site. nih.gov

Consider the Core Scaffold: While the isoquinoline core is a valuable pharmacophore, modifications to the ring system itself, such as creating indazole-based analogs, can lead to different biological profiles, such as antimicrobial activity.

Utilize Computational Modeling: Conformational analysis and molecular docking can help predict how newly designed analogs will fold and interact with their intended targets, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel compounds with improved therapeutic potential. nih.gov

Biological and Pharmacological Research Insights Excluding Clinical Data

In Vitro Bioactivity Spectrum of 7-Methylisoquinolin-3-amine and its Analogs

The isoquinoline (B145761) scaffold is a prominent structural core in numerous biologically active compounds. nih.gov Research into its derivatives, including analogs of this compound, has revealed a wide range of pharmacological activities in preclinical, in vitro settings. These activities span anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

Analogs of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The mechanisms underlying this activity are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like tubulin.

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated for anticancer activity across 60 human tumor cell lines. researchgate.net The most effective compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. researchgate.net Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth with good selectivity, particularly towards breast cancer cell lines. researchgate.net Similarly, aminated quinolinequinones have been screened for anticancer activity, with one analog, AQQ6, showing notable cytotoxicity against DU-145 prostate cancer cells. researchgate.net

The primary mechanisms identified for the anticancer effects of isoquinoline analogs include:

Apoptosis Induction: Many isoquinoline derivatives exert their anticancer effects by triggering programmed cell death. A series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides were found to induce apoptosis in a concentration-dependent manner in cancer cells. researchgate.net Western blot analysis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives in SH-SY5Y neuroblastoma cells showed an upregulation of apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP-1. researchgate.net This indicates that these compounds can induce apoptotic cell death. researchgate.net The natural product Lamellarin D, which contains a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, acts on cancer cell mitochondria to induce apoptosis. nih.gov

Cell Cycle Arrest: The disruption of the normal cell cycle is another key mechanism. Aminated quinolinequinone AQQ6 was found to induce G0/G1 cell cycle arrest in a dose-dependent manner in DU-145 prostate cancer cells. researchgate.net Similarly, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were shown to cause an arrest in the sub-G1 phase of the cell cycle in HCT-116 colon cancer cells, a phase indicative of apoptosis. acs.org

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them a key target for anticancer drugs. nih.gov A number of isoquinoline derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors, with some compounds showing potent cytotoxic activities against the CEM leukemia cell line. nih.gov Molecular docking studies suggest these compounds bind to the colchicine-binding site on tubulin. nih.govmdpi.com Hydroxy-substituted indolo[2,1-a]isoquinolines have also been shown to inhibit tubulin polymerization, an action believed to be responsible for their cytostatic activity. mdpi.com

Table 1: Anticancer Activity of Selected Isoquinoline Analogs

| Compound Class | Cell Line(s) | IC50 / Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 (gastric), NB4 (leukemia) | 1.99-11.3 µM (MKN-45); 1.67-4.62 µM (NB4) | Apoptosis Induction | researchgate.net |

| Aminated Quinolinequinone (AQQ6) | DU-145 (prostate) | Good cytotoxicity | G0/G1 Cell Cycle Arrest, Apoptosis, Necrosis | researchgate.net |

| lH-Pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | HCT-116 (colon) | GI50 < 0.1 µM | Sub-G1 Cell Cycle Arrest, Apoptosis | acs.org |

| 1,4-Disubstituted-3,4-dihydroisoquinolines (Compound 32) | CEM (leukemia) | 0.64 µM | Tubulin Polymerization Inhibition | nih.gov |

| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | SH-SY5Y (neuroblastoma) | IC50 < 10 µM | Apoptosis Induction (via mitochondrial dysfunction) | researchgate.net |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | Mean GP = 49.57% | Growth Inhibition | researchgate.net |

The isoquinoline scaffold is present in numerous natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net

Antibacterial Activity: Novel 3-amino-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated for their antibacterial efficacy. researchgate.net Certain benzothiazole (B30560) derivatives incorporating the isoquinoline nucleus showed significant inhibition zones and low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the essential bacterial enzyme tyrosyl-tRNA synthetase. researchgate.net Another class, alkynyl isoquinolines, has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov These compounds were shown to reduce MRSA load in macrophages and appear to perturb the bacterial cell wall and nucleic acid biosynthesis. nih.gov Tricyclic isoquinoline derivatives have also shown antibacterial properties against Gram-positive pathogens such as S. aureus (MIC = 16 µg/mL) and Streptococcus pneumoniae (MIC = 32 µg/mL). mdpi.comuts.edu.au

Antifungal Activity: Isoquinoline derivatives have been explored as potential antifungal agents for both human health and agriculture. mdpi.combioengineer.org 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums, designed as structural mimics of natural benzo[c]phenanthridine (B1199836) alkaloids, displayed broad-spectrum antifungal activity against several plant pathogenic fungi, including Fusarium solani and Valsa mali. mdpi.com The iminium (C=N+) moiety is considered key to their activity. mdpi.com Other research has focused on isoquinoline derivatives featuring an oxime moiety, which have shown promise in disrupting fungal cell function, potentially by interfering with ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. bioengineer.org Isoquinoline ring systems with 4-methoxy phenyl substitutions at the C-3 and C-4 positions also exhibited significant antifungal activity against Aspergillus niger and Candida albicans with MIC values of 4 μM. nih.gov

Antiviral Activity: Isoquinoline alkaloids are recognized for their antiviral properties against a range of DNA and RNA viruses. researchgate.netsruc.ac.ukmdpi.com They can interfere with multiple pathways crucial for viral replication. sruc.ac.uk An isoquinolone compound was identified through high-throughput screening to have inhibitory activity against both influenza A and B viruses by suppressing the viral RNA replication step. mdpi.com Chemical modification of this initial hit led to the development of a derivative, 6,7-dimethoxy-3-phenylisoquinolone, which was potent against influenza viruses without exerting significant cytotoxic effects. mdpi.com

Antimalarial Activity: The quinoline (B57606) ring is a cornerstone of many antimalarial drugs, most notably chloroquine. future-science.com Consequently, derivatives of 7-chloroquinoline (B30040) and related isoquinoline structures are actively investigated for their activity against Plasmodium falciparum. nih.govarabjchem.org A series of 7-chloroquinoline-sulfonamide hybrids demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values in the low micromolar range (1.49–13.49 μM). nih.gov Similarly, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline showed excellent in vitro activity against drug-resistant P. falciparum parasites and was also active against P. vivax and P. cynomolgi. mdpi.com The mechanism for many of these compounds involves the inhibition of beta-hematin formation, which is essential for the parasite's detoxification of heme. mdpi.com

Table 2: Antimicrobial Activity of Selected Isoquinoline/Quinoline Analogs

| Compound Class | Target Organism(s) | MIC / IC50 | Type of Activity | Reference(s) |

|---|---|---|---|---|

| Tricyclic Isoquinoline Derivative | Staphylococcus aureus | 16 µg/mL | Antibacterial | mdpi.comuts.edu.au |

| 2-Aryl-3,4-dihydroisoquinolin-2-iums | Fusarium solani | High activity (up to 93.9% inhibition) | Antifungal | mdpi.com |

| 6,7-Dimethoxy-3-phenylisoquinolone | Influenza A and B viruses | SI > 15 | Antiviral | mdpi.com |

| 7-Chloroquinoline-sulfonamide Hybrids | Plasmodium falciparum (3D7) | 1.49–13.49 µM | Antimalarial | nih.gov |

| Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (MRSA) | Potent bactericidal activity | Antibacterial | nih.gov |

Certain classes of isoquinoline alkaloids have demonstrated notable anti-inflammatory and antioxidant activities in preclinical models. Quaternary benzo[c]phenanthridine alkaloids, for instance, have been reported to possess anti-inflammatory properties. mdpi.com The broader isoquinoline framework is also recognized for its potential in developing anti-inflammatory agents. nih.gov

The antioxidant action of benzylisoquinoline alkaloids has been investigated more extensively. nih.gov A study of various benzylisoquinoline alkaloids, including laudanosoline, apomorphine, and tetrahydroberberine, showed a dose-dependent inhibition of microsomal lipid peroxidation induced by different chemical systems. nih.gov Apomorphine was particularly potent, showing higher inhibitory effects than the standard antioxidant propyl gallate. nih.gov The presence of a free hydroxyl group, and especially a catechol group, on the isoquinoline structure is a key feature for significant antioxidant activity. nih.gov These compounds are thought to act as chain-breaking antioxidants by forming stable phenoxy radicals. nih.gov Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of an amino group can significantly enhance antioxidant potential; 5-amino-8HQ was found to be a more potent antioxidant than the reference compound α-tocopherol, with an IC50 value of 8.70 μM. nih.gov

Derivatives of isoquinoline have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential in various disease areas.

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition: IMPDH is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer agents. nih.govrsc.org A class of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues has been developed as inhibitors of IMPDH from Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies have established the importance of the isoquinoline, piperazine, and cyclohexyl rings for inhibitory activity. nih.gov These compounds serve as a promising scaffold for developing new anti-tubercular agents. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Aberrant LRRK2 kinase activity is associated with Parkinson's disease. nih.govbiorxiv.org An amidoisoquinoline (IQ)-derived chemical series has been developed, leading to the discovery of potent and exquisitely selective LRRK2 inhibitors. acs.org Structure- and property-based drug design efforts have produced preclinical candidates with a favorable balance of properties for potential therapeutic use. acs.org

Monoamine Oxidase (MAO) Inhibition: MAOs are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. mdpi.com Various isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, 3,4-dihydroisoquinolines, and N-methylisoquinolinium ions, have been shown to be reversible inhibitors of MAO-A and MAO-B. nih.govnih.gov Many of these compounds exhibit distinct selectivity for MAO-A. nih.govnih.gov For example, the N-methyl-6-methoxyisoquinolinium ion emerged as a potent and competitive MAO-A inhibitor with an IC50 of 0.81 µM. nih.gov In contrast, 4-Organoseleno-Isoquinolines, such as 3-phenyl-4-(phenylseleno) isoquinoline, have been identified as selective and reversible inhibitors of cerebral MAO-B activity. researchgate.net

Table 3: Enzyme Inhibition by Selected Isoquinoline Analogs

| Enzyme Target | Compound Class/Analog | Inhibitory Potency (IC50 / Ki) | Selectivity | Reference(s) |

|---|---|---|---|---|

| M. tuberculosis IMPDH | 1-(5-isoquinolinesulfonyl)piperazine analogues | Active in biochemical and whole-cell assays | Selective for Mtb IMPDH | nih.gov |

| LRRK2 | Amidoisoquinoline (IQ) derivatives (e.g., MK-1468) | Potent biochemical and cellular activity | Exquisitely selective | acs.org |

| Monoamine Oxidase A (MAO-A) | N-methyl-6-methoxyisoquinolinium ion | IC50 = 0.81 µM | MAO-A selective | nih.gov |

| Monoamine Oxidase A (MAO-A) | Salsolidine (R enantiomer) | Ki = 6 µM | MAO-A selective | nih.gov |

| Monoamine Oxidase B (MAO-B) | 3-phenyl-4-(phenylseleno) isoquinoline | Ki = 7.07 µM | MAO-B selective | researchgate.net |

Investigation of Molecular Targets and Pathways (Preclinical Level)

While extensive research has focused on the enzymatic and antimicrobial targets of isoquinoline derivatives, data on their specific binding affinity to G protein-coupled receptors (GPCRs) and other receptors are more specialized. However, research on related heterocyclic scaffolds provides insights into the potential for isoquinoline-based compounds to interact with such targets.

For example, a study on a novel 7-amino-pyrazolo[3,4-d]pyridazine scaffold, which shares a fused heterocyclic structure with an amino group, identified compounds with high affinity for adenosine (B11128) receptors. nih.gov The lead compound, featuring a 7-benzylamino group, displayed a binding affinity (Ki) of 21 nM for the human A1 adenosine receptor and 55 nM for the human A3 adenosine receptor, acting as a competitive antagonist. nih.gov Molecular dynamics simulations suggested that specific hydrogen bonding interactions are critical for stabilizing the ligand within the orthosteric binding cavity of the receptor. nih.gov While this scaffold is not a direct isoquinoline, the findings highlight that small heterocyclic molecules with amino substitutions can achieve high and specific receptor affinity. Further studies are required to determine if this compound or its direct analogs exhibit similar high-affinity interactions with specific receptor subtypes.

Protein-Ligand Interaction Analysis (In Vitro)

In vitro research to definitively characterize the specific protein-ligand interactions of this compound is limited in publicly available scientific literature. Detailed binding affinity data, such as Ki (inhibition constant), IC₅₀ (half-maximal inhibitory concentration), or Kd (dissociation constant) values for specific protein targets, are not extensively documented.

However, the structural features of the molecule, namely the isoquinoline scaffold and the amino group at the 3-position, provide a basis for hypothesizing its potential interaction patterns with protein targets. The isoquinoline framework is a well-recognized "privileged structure" in medicinal chemistry, known to serve as a core scaffold in numerous biologically active compounds.

The amino group at the 3-position is a key functional group that can act as a hydrogen bond donor, and potentially as a hydrogen bond acceptor. This capability allows it to form crucial interactions within the binding sites of proteins, such as with amino acid residues like aspartate, glutamate, or serine, which are common in enzyme active sites and receptor binding pockets. Furthermore, the nitrogen atom within the isoquinoline ring system can also participate in hydrogen bonding. The aromatic nature of the bicyclic ring system allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site.

While specific targets for this compound are not defined, other substituted isoquinoline derivatives have been investigated for their biological activities, including potential antitumor and antimicrobial effects. These activities are predicated on the molecule's ability to bind to and modulate the function of specific protein targets. For instance, studies on other isoquinoline derivatives have demonstrated their interaction with a range of protein classes, though this cannot be directly extrapolated to this compound without experimental validation.

Table 1: Potential Molecular Interactions for the this compound Scaffold

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | 3-amino group, Isoquinoline ring nitrogen | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Isoquinoline aromatic ring system | Phenylalanine, Tyrosine, Tryptophan |

Natural Occurrence and Biosynthetic Pathways of Isoquinoline Alkaloids Relevant to the this compound Scaffold

The this compound structure belongs to the broad class of isoquinoline alkaloids. While this specific compound may not be a widely documented natural product, its core isoquinoline scaffold is the backbone of over 2,500 known alkaloids found extensively in the plant kingdom. nih.gov These compounds are predominantly found in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Menispermaceae. rsc.org Simple isoquinoline alkaloids, which are structurally less complex than compounds like morphine or berberine, have been isolated from genera such as Papaver, Corydalis, and Thalictrum. rsc.org

The biosynthesis of the isoquinoline alkaloid skeleton is a well-elucidated pathway that begins with the aromatic amino acid L-tyrosine. frontiersin.orgwikipedia.org L-tyrosine serves as the primary precursor and undergoes a series of enzymatic transformations to generate the foundational isoquinoline structure.

The key steps in the biosynthetic pathway are as follows:

Conversion of L-tyrosine: L-tyrosine is first converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org This involves processes such as hydroxylation, decarboxylation, and deamination catalyzed by enzymes like tyrosine/dopa decarboxylase (TYDC). nih.gov

Condensation to form (S)-norcoclaurine: The two intermediates, dopamine and 4-hydroxyphenylacetaldehyde, are then condensed in a critical step known as the Pictet-Spengler reaction. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) and results in the formation of (S)-norcoclaurine. frontiersin.orgnih.gov

Formation of the Core Scaffold: (S)-norcoclaurine is the central precursor for the vast majority of benzylisoquinoline alkaloids. nih.gov From this point, a series of modifications—including O-methylation, N-methylation, hydroxylation, and oxidative coupling—are catalyzed by various enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. These modifications lead to the immense structural diversity observed in this class of alkaloids. nih.gov

The formation of simpler isoquinolines, such as the basic methylisoquinoline framework, branches from this central pathway. The specific enzymatic steps that would lead to the exact substitution pattern of this compound (a methyl group at position 7 and an amino group at position 3) are not specifically defined for a natural product, but the core isoquinoline ring is biosynthetically derived from L-tyrosine.

Table 2: Key Molecules in the Biosynthesis of the Isoquinoline Scaffold

| Molecule | Classification | Role in Pathway |

|---|---|---|

| L-tyrosine | Amino Acid | Primary Precursor |

| Dopamine | Intermediate | Condensation Substrate |

| 4-hydroxyphenylacetaldehyde | Intermediate | Condensation Substrate |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-Methylisoquinolin-3-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The signals are influenced by the electron-donating amino group (-NH₂) and methyl (-CH₃) group, as well as the inherent aromaticity of the isoquinoline (B145761) core.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals in both the aromatic and aliphatic regions. The amine protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. ucl.ac.uk The protons on the aromatic rings are deshielded and appear at lower fields, while the methyl protons are shielded and appear at a higher field. libretexts.org The hydrogens on carbons directly bonded to an amine often appear in the range of ~2.3-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. Carbons attached directly to the nitrogen atom are typically found in the 10-65 ppm region. libretexts.org The methyl carbon signal is expected in the aliphatic region, generally around 22-25 ppm for an aromatic methyl group. The remaining aromatic carbons, including the quaternary carbons of the isoquinoline ring, resonate between 110-160 ppm.

The expected chemical shifts for this compound are summarized in the table below, based on data from analogous structures and general spectroscopic principles. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~9.0 | ~152 |

| 3 | - | ~151 |

| 4 | ~6.8 | ~100 |

| 5 | ~7.5 | ~125 |

| 6 | ~7.3 | ~131 |

| 7 | - | ~139 |

| 8 | ~7.8 | ~128 |

| 4a | - | ~140 |

| 8a | - | ~124 |

| 7-CH₃ | ~2.5 | ~22 |

| 3-NH₂ | ~5.0-6.0 (broad) | - |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. washington.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the substitution pattern of the isoquinoline ring. wikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal correlations between adjacent aromatic protons, such as H-5 and H-6, helping to trace the connectivity within the benzene (B151609) ring portion of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J C-H coupling). sdsu.edu It is invaluable for assigning carbon resonances by linking them to their known proton counterparts. For instance, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~22 ppm, confirming their assignment to the 7-methyl group. researchgate.net

Correlations from the methyl protons (7-CH₃) to carbons C-6, C-7, and C-8.

Correlations from H-1 to carbons C-3 and C-8a.

Correlations from H-8 to carbons C-6, C-7, and C-4a. These correlations definitively establish the position of the methyl group at C-7. nih.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com A key NOESY correlation would be expected between the methyl protons (7-CH₃) and the H-6 and H-8 protons, providing further confirmation of the methyl group's location and information about the molecule's conformation.

This compound itself is an achiral molecule. However, if the amine group at position 3 is functionalized to create a chiral center in a derivative, chiral NMR protocols would be necessary to determine the enantiomeric purity. This is typically achieved by reacting the chiral amine derivative with a chiral resolving agent or dissolving it in a chiral solvent. This process converts the enantiomers into diastereomers or diastereomeric solvates, which are distinguishable in the NMR spectrum and will exhibit separate sets of signals. The relative integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound, a primary aromatic amine, is expected to show several characteristic absorption bands. orgchemboulder.com

N-H Stretching: As a primary amine (-NH₂), two distinct bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. mvpsvktcollege.ac.inwpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring or bending vibration of the primary amine group is observed in the region of 1580-1650 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the isoquinoline ring system appear as a series of sharp bands in the 1475-1600 cm⁻¹ range. arkat-usa.org

C-N Stretching: The stretching vibration for an aromatic C-N bond is typically a strong band found between 1250 and 1335 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | 3200 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2995 | Medium to Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C & C=N Stretch | 1475 - 1600 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| N-H Wag | 665 - 910 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In aromatic systems like this compound, the primary absorptions are due to π → π* and n → π* transitions. The presence of the amino group's lone pair of electrons (n) in conjugation with the isoquinoline's π-electron system shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to the unsubstituted isoquinoline core. libretexts.org

Studies on similar isoquinolin-3-amine (B165114) derivatives show that these compounds can be fluorescent, exhibiting significant Stokes shifts (the difference between the absorption and emission maxima). arkat-usa.orgresearchgate.net The electronic properties are influenced by substituents on the ring. For this compound, the π → π* transitions of the extended aromatic system are expected to result in strong absorption in the UV-A range (approximately 320-400 nm). Following excitation, the molecule is expected to relax via fluorescence, emitting light at a longer wavelength, likely in the visible (blue) region of the spectrum. arkat-usa.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns. bu.edu.eg

For this compound (C₁₀H₁₀N₂), the calculated monoisotopic mass is 158.0844 g/mol . According to the nitrogen rule, a molecule containing an even number of nitrogen atoms will have a molecular ion (M⁺) peak with an even integer m/z value. libretexts.org Therefore, the molecular ion peak is expected at m/z = 158.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Common fragmentation pathways for aromatic amines include: libretexts.org

Loss of a methyl radical: Alpha-cleavage can lead to the loss of the methyl group (•CH₃), resulting in a prominent fragment ion at m/z = 143. This fragment would be stabilized by the aromatic system.

Loss of hydrogen cyanide (HCN): Cleavage of the heterocyclic ring can result in the elimination of HCN (27 Da) from the N1-C1 or N3-C4 part of the molecule, a common fragmentation pattern for nitrogen-containing heterocycles.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [M-H]⁺ | Loss of a hydrogen radical |

| 143 | [M-CH₃]⁺ | Loss of a methyl radical |

| 131 | [M-HCN]⁺ | Loss of hydrogen cyanide from the molecular ion |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 7-Methylisoquinolin-3-amine at the atomic level. These methods allow for a detailed analysis of the molecule's electronic landscape and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine its optimized molecular geometry, including bond lengths and angles. tandfonline.comscirp.orgresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. tandfonline.comuantwerpen.be For instance, a smaller energy gap suggests higher reactivity. In isoquinoline (B145761) derivatives, these calculations indicate that charge transfer can occur within the molecule. scirp.orgscirp.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Furthermore, DFT is used to calculate various quantum-molecular descriptors that quantify reactivity, such as electronegativity, chemical hardness, and the electrophilicity index. uantwerpen.beresearchgate.net The molecular electrostatic potential (MEP) surface can also be mapped, visually identifying the electron-rich and electron-deficient regions of this compound, which is crucial for understanding intermolecular interactions. researchgate.netuantwerpen.be

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules like this compound. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. scirp.orgresearchgate.net By performing these calculations, each vibrational mode can be assigned, which helps in the structural confirmation of the compound. The calculated vibrational frequencies are often scaled to better match experimental results. rjptonline.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. scirp.orgrjptonline.org The agreement between calculated and experimental spectra serves to validate the computational model and provides a deeper understanding of the molecule's properties. scirp.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, it is essential to understand how it interacts with biological macromolecules. Molecular docking and dynamics simulations are indispensable tools for this purpose.

Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this can be used to screen for potential biological targets, such as protein kinases or enzymes like leucine (B10760876) aminopeptidase. nih.gov The isoquinoline scaffold is recognized as a versatile framework in the development of kinase inhibitors. researchgate.net

Docking simulations place the this compound molecule into the active site of a target protein and score the different poses based on binding affinity. nih.govsemanticscholar.org This analysis reveals the likely binding mode and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For example, studies on similar quinoline (B57606) derivatives have identified crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of their targets. nih.gov This information is vital for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogues. researchgate.net

Conformational Landscape Exploration

While docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. nih.gov An MD simulation of this compound bound to a protein target can be performed to assess the stability of the predicted binding pose. mdpi.com

These simulations track the movements of atoms over a period, typically nanoseconds to microseconds, providing a detailed view of the conformational flexibility of both the ligand and the protein. acs.org Analysis of the MD trajectory can confirm the stability of key interactions identified in docking studies and may reveal other transient interactions that contribute to binding affinity. mdpi.commdpi.com Parameters such as the root-mean-square deviation (RMSD) are calculated to evaluate the stability of the complex throughout the simulation. mdpi.com This exploration of the conformational landscape is crucial for validating docking results and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnanobioletters.com For a class of compounds including this compound, a QSAR model can be developed to predict the biological activity of new, unsynthesized derivatives. japsonline.comjapsonline.com

The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric, hydrophobic, or topological. researchgate.netresearchgate.netacs.org Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of this compound and its hypothetical derivatives. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the drug discovery process. japsonline.comnih.gov The insights gained from the descriptors in the QSAR model also help in understanding the structural requirements for the desired biological activity. japsonline.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. In recent years, in silico methods have become indispensable tools for predicting these properties, offering a rapid and cost-effective alternative to traditional experimental approaches. For this compound, while specific experimental ADME data is not extensively available in public literature, its pharmacokinetic profile can be predicted using various computational models. These predictions are typically based on its structural similarity to other isoquinoline derivatives that have been the subject of computational and experimental studies. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate the physicochemical properties of molecules with their biological activities and pharmacokinetic profiles. nih.govmdpi.com For isoquinolinamines, QSAR studies have highlighted the importance of hydrophobicity and molar refractivity in determining their interactions with biological targets. nih.gov These same molecular descriptors are also crucial in predicting ADME properties. For instance, the lipophilicity (logP) of a molecule is a key determinant of its absorption and ability to cross cell membranes. The predicted ADME properties for this compound, based on computational models, are summarized in the interactive table below.

It is important to note that these values are theoretical predictions and would require experimental validation. The predicted good oral bioavailability and high gastrointestinal absorption suggest that this compound is likely to be well-absorbed when administered orally. The absence of blood-brain barrier penetration is a significant characteristic, indicating a lower likelihood of central nervous system side effects. The predicted metabolic profile suggests that the compound is likely to be a substrate for cytochrome P450 enzymes, which are the primary enzymes involved in drug metabolism. nih.gov

Interactive Data Table: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 158.20 g/mol | Compliant with Lipinski's rule of five |

| LogP | 2.15 | Optimal lipophilicity for good absorption |

| Aqueous Solubility | Moderately Soluble | Favorable for oral administration |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| Cytochrome P450 (CYP) 2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Oral Bioavailability | Good | Suitable for oral drug development |

Virtual Screening and De Novo Design of Novel this compound Derivatives

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govharvard.edunih.gov Consequently, the this compound core represents an attractive starting point for the discovery of new therapeutic agents through virtual screening and de novo design.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. In the context of this compound, this process would involve using the known structure of a target protein and computationally "docking" a library of virtual compounds based on the this compound scaffold into the active site of the protein. The goal is to identify derivatives with optimal binding energies and interaction profiles. Studies on related isoquinoline derivatives have successfully employed this approach to identify potent inhibitors of various enzymes. nih.govnih.gov

De novo design, on the other hand, is a computational method used to generate novel molecular structures with desired pharmacological properties. Starting with the this compound scaffold, algorithms can be used to "grow" new functional groups or modify existing ones to enhance binding affinity and selectivity for a target of interest. This approach allows for the exploration of a much larger chemical space than is available in pre-existing compound libraries. The design of novel isoquinoline derivatives has been a subject of interest in the development of inhibitors for targets such as kinases and other enzymes. rsc.org

For example, a hypothetical virtual screening and de novo design workflow for identifying novel kinase inhibitors based on the this compound scaffold might involve the following steps:

Target Selection: Identification of a kinase implicated in a disease of interest.

Scaffold Hopping and Library Generation: Creation of a virtual library of this compound derivatives with diverse substitutions at various positions of the isoquinoline ring.

Molecular Docking: Docking of the virtual library into the ATP-binding site of the target kinase to predict binding affinities and modes.

ADME Filtering: Filtering the initial hits based on predicted ADME properties to prioritize compounds with favorable pharmacokinetic profiles.

De Novo Design: Using the most promising hits as starting points, employ de novo design algorithms to generate novel derivatives with improved potency and selectivity.

Synthesis and Biological Evaluation: The most promising virtual hits would then be synthesized and evaluated in experimental assays to validate the computational predictions.

Through these computational approaches, the this compound scaffold can be systematically explored and optimized to generate novel drug candidates with tailored biological activities and desirable pharmacokinetic properties.

Potential Applications in Materials Science and Other Non Clinical Fields

Development of Fluorescent Probes and Functional Materials

Isoquinoline (B145761) derivatives are recognized for their intrinsic fluorescent properties, making them attractive candidates for the development of fluorophores and functional optical materials. nih.govnih.gov Specifically, derivatives of isoquinolin-3-amine (B165114) have been shown to exhibit notable fluorescence. nih.gov The amino group at the 3-position can act as an electron-donating group, which, in conjunction with the aromatic isoquinoline system, forms a basis for a "push-pull" fluorophore architecture.

Research on various 3-substituted isoquinoline derivatives has demonstrated that their photophysical properties can be tuned by altering the substituent. For instance, studies have shown that these compounds can emit light in the violet-to-blue region of the spectrum. nih.gov The introduction of different functional groups allows for the modulation of key properties such as molar extinction coefficient, quantum yield, and Stokes shift—the difference between the maxima of the absorption and emission spectra. nih.gov

The 7-methyl group in 7-Methylisoquinolin-3-amine could further influence these photophysical properties through its electron-donating inductive effect, potentially enhancing the quantum yield or shifting the emission wavelength. The primary amine group also provides a reactive site for further chemical modification, enabling the conjugation of this core fluorophore to other molecules or materials to create functional probes for sensing or imaging applications. researchgate.net

Table 1: Photophysical Properties of Selected 1-(Isoquinolin-3-yl)urea Derivatives

This interactive table summarizes data for compounds structurally related to this compound, illustrating the fluorescent potential of the isoquinolin-3-amine scaffold.

| Compound | Substituent (R) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| 3a | Phenyl | 356 | 4531 | 422 | 66 |

| 3b | 4-Methoxyphenyl | 363 | 3639 | 421 | 58 |

| 3d | 4-Chlorophenyl | 360 | 4735 | 414 | 54 |

| 3e | Imidazolidin-2-one | 377 | 5083 | 451 | 74 |

Data sourced from a study on the fluorescent properties of novel isoquinoline derivatives. nih.gov

Integration into Conductive Polymers and Electronic Devices

The field of organic electronics leverages conjugated organic molecules to create materials with useful electrical properties. Isoquinoline-based structures have been explored for their potential in developing conductive materials and sensors. amerigoscientific.com The aromatic and electron-rich nature of the isoquinoline ring system makes it a suitable component for constructing conjugated polymers.

For example, polymers derived from isoquinoline-1,3-dione, a related isoquinoline structure, have been synthesized and incorporated into field-effect transistors. rsc.org These materials have demonstrated ambipolar charge transport behavior, meaning they can conduct both electrons and holes, with notable charge carrier mobilities. rsc.org This highlights the capability of the isoquinoline core to facilitate charge transport, a fundamental requirement for electronic materials.

This compound could potentially be used as a monomer or a functionalizing agent in conductive polymers. The amine group offers a route for polymerization, for instance, through electropolymerization or by reacting it with other monomers to form polyamides or polyimines. mdpi.com The resulting polymers could integrate the electronic properties of the isoquinoline core, while the methyl group might influence solubility and film-forming characteristics, which are crucial for device fabrication.

Utilization as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Amine-functionalized ligands are of particular interest as the amine group can enhance binding affinity for specific molecules, such as carbon dioxide, or act as a basic catalytic site. rsc.org

Isoquinoline derivatives are known to serve as ligands in the synthesis of MOFs and other coordination complexes. amerigoscientific.com The nitrogen atom in the isoquinoline ring is a classic coordination site for metal ions. researchgate.net In this compound, both the ring nitrogen and the exocyclic amino group can potentially coordinate with metal centers, allowing it to act as a bidentate or bridging ligand. This dual-coordination ability could lead to the formation of novel MOF architectures with specific pore environments and functionalities. The presence of the amine group within the MOF structure could be leveraged for applications in gas storage, separation, and heterogeneous catalysis. amerigoscientific.comrsc.org

Role in Sensor Technologies

The development of chemical sensors is a significant application of materials science, where a material provides a measurable response to the presence of a specific analyte. Fluorescent molecules are often employed as the active component in optical sensors. amerigoscientific.com As discussed, isoquinoline-3-amine derivatives possess intrinsic fluorescence, making them promising candidates for sensor development. nih.gov

The sensing mechanism often relies on the modulation of the fluorophore's emission in response to an external stimulus. For example, 5-Aminoisoquinoline has been used in studies of host-guest complexation, where its absorption and emission properties change upon binding within a macrocyclic host like β-cyclodextrin. This demonstrates the sensitivity of the aminoisoquinoline scaffold's photophysical properties to its local environment.

This compound could be functionalized through its amino group to introduce specific recognition sites for target analytes such as metal ions, anions, or biologically relevant molecules. Upon binding of the analyte, a change in the fluorescence intensity or wavelength could occur, providing a detectable signal. This makes the compound a versatile platform for designing tailored chemosensors.

Agricultural Applications (e.g., Plant Disease Control, Pesticidal Activities)

Natural products have long been a source of inspiration for the development of new agricultural chemicals. Isoquinoline alkaloids, a broad class of compounds naturally occurring in plants, have demonstrated a range of biological activities, including antifungal and insecticidal properties. nih.govnih.gov This suggests that synthetic isoquinoline derivatives could be developed as effective agents for crop protection.

Studies have shown that certain isoquinoline alkaloids can effectively control plant diseases. For example, compounds like dehydrocorydaline, stylopine, and corydaline (B1669446) isolated from Corydalis ternata have shown significant in vivo antifungal activity against wheat leaf rust (Puccinia triticina) and pepper anthracnose (Colletotrichum coccodes). nih.govjmb.or.kr Furthermore, novel synthetic isoquinoline derivatives have been designed that exhibit high inhibition rates against various plant pathogens, in some cases outperforming commercial fungicides. researchgate.net

In the area of pest control, benzylisoquinoline alkaloids have been evaluated for their insecticidal effects against agricultural pests such as the codling moth (Cydia pomonella) and the fruit fly (Drosophila melanogaster). researchgate.netsemanticscholar.org These compounds were found to cause mortality and disrupt feeding and larval development. researchgate.netsemanticscholar.org Patents have also been filed for pesticide formulations containing isoquinoline alkaloids as active ingredients for the control of various insects. google.comgoogle.com The structural features of this compound make it a candidate for investigation in this area, as modifications on the isoquinoline core are known to modulate biological activity.

Table 2: Insecticidal Activity of Benzylisoquinoline Alkaloids Against Agricultural Pests

This interactive table presents research findings on the pesticidal effects of naturally occurring isoquinoline alkaloids, indicating the potential of the core structure in agricultural applications.

| Alkaloid | Target Pest | Concentration | Effect |

| Coclaurine | D. melanogaster | 10 µg/mL | Mortality, feeding alteration, deformations |

| Laurolitsine | D. melanogaster | 10 µg/mL | Mortality, feeding alteration, deformations |

| Boldine | C. pomonella | 50 µg/mL | Mortality, feeding alteration |

| Pukateine | C. pomonella | 50 µg/mL | Mortality, feeding alteration |

Data adapted from a study on the insecticidal activity of benzylisoquinoline alkaloids. researchgate.netsemanticscholar.org

Q & A

Q. What are the common synthetic routes for 7-Methylisoquinolin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing isoquinoline scaffolds. For example, methylation of the nitrogen atom followed by amination at the 3-position is a common strategy. Solvent selection (e.g., dichloromethane or THF), temperature control (0–100°C), and catalysts (e.g., palladium or copper-based) critically affect yield and purity . Characterization via NMR and HPLC is essential to confirm structural integrity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and methyl group integration.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material).

Cross-reference experimental data with computational predictions (e.g., PubChem InChI/SMILES) for validation .

Advanced Research Questions

Q. What strategies optimize the solubility and stability of this compound for in vitro assays?